3-Carboxymethoxy-piperidine-1-carboxylic acid benzyl ester

Medicinal Chemistry Physicochemical Profiling Lead Optimization

3-Carboxymethoxy-piperidine-1-carboxylic acid benzyl ester (CAS 881656-67-3), systematically named 2-(1-phenylmethoxycarbonylpiperidin-3-yl)oxyacetic acid, is a heterobifunctional piperidine building block bearing an N-Cbz (benzyloxycarbonyl) protecting group at the 1-position and a carboxymethoxy (–OCH₂COOH) substituent at the 3-position. With a molecular formula of C₁₅H₁₉NO₅ and a molecular weight of 293.32 g·mol⁻¹, it belongs to the class of Cbz-protected 3-substituted piperidine carboxylic acid derivatives.

Molecular Formula C15H19NO5
Molecular Weight 293.31 g/mol
CAS No. 881656-67-3
Cat. No. B3292830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Carboxymethoxy-piperidine-1-carboxylic acid benzyl ester
CAS881656-67-3
Molecular FormulaC15H19NO5
Molecular Weight293.31 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)OCC(=O)O
InChIInChI=1S/C15H19NO5/c17-14(18)11-20-13-7-4-8-16(9-13)15(19)21-10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,18)
InChIKeyOWOUQNFQFVZFEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Carboxymethoxy-piperidine-1-carboxylic Acid Benzyl Ester (CAS 881656-67-3): Structural Identity and Physicochemical Baseline for Procurement Specification


3-Carboxymethoxy-piperidine-1-carboxylic acid benzyl ester (CAS 881656-67-3), systematically named 2-(1-phenylmethoxycarbonylpiperidin-3-yl)oxyacetic acid, is a heterobifunctional piperidine building block bearing an N-Cbz (benzyloxycarbonyl) protecting group at the 1-position and a carboxymethoxy (–OCH₂COOH) substituent at the 3-position . With a molecular formula of C₁₅H₁₉NO₅ and a molecular weight of 293.32 g·mol⁻¹, it belongs to the class of Cbz-protected 3-substituted piperidine carboxylic acid derivatives . The compound exhibits a computed density of 1.3 ± 0.1 g·cm⁻³, a predicted boiling point of 493.8 ± 45.0 °C at 760 mmHg, a flash point of 252.4 ± 28.7 °C, and a predicted LogP of 1.03 . Its racemic form, identified by MDL number MFCD02178990, is commercially available from multiple suppliers at purities typically ranging from 97% to 98% . Structurally, the oxyacetic acid moiety distinguishes it from simpler Cbz-piperidine-acetic acid analogs by incorporating an ether oxygen that alters hydrogen-bonding capacity, polarity, and metabolic vulnerability relative to direct C–C linked congeners [1].

Why Generic Substitution of 3-Carboxymethoxy-piperidine-1-carboxylic Acid Benzyl Ester Fails: Three Structural Dimensions That Preclude Interchangeability


In-class piperidine building blocks bearing Cbz protection and an acetic acid moiety are not freely interchangeable because three independent structural variables—the presence or absence of the ether oxygen in the side chain, the regioisomeric position of substitution on the piperidine ring, and the identity of the N-protecting group—produce orthogonal reactivity profiles that directly govern downstream synthetic compatibility, deprotection sequencing, and the physicochemical properties of final targets . Replacing the oxyacetic acid (–OCH₂COOH) with a directly attached acetic acid (–CH₂COOH) eliminates one hydrogen-bond acceptor, reduces topological polar surface area (tPSA) by approximately 9.3 Ų, shifts the acid pKa from ~3.4 to ~4.7, and lowers molecular weight by 16 Da, all of which can alter target binding, solubility, and metabolic stability [1]. Moving the oxyacetic acid from the 3-position to the 4-position preserves molecular formula but changes the spatial vector of the carboxylate, affecting receptor pharmacophore matching and crystal packing [2]. Substituting the Cbz group with a Boc group fundamentally changes the deprotection logic from hydrogenolysis to acidolysis, demanding different synthetic routes and compromising orthogonality with other acid-sensitive functionalities [3]. These structural distinctions render simple analog substitution scientifically unsound without explicit experimental re-validation.

Product-Specific Quantitative Evidence Guide: 3-Carboxymethoxy-piperidine-1-carboxylic Acid Benzyl Ester vs. Closest Analogs


Ether-Linked Oxyacetic Acid vs. Direct C–C Linked Acetic Acid: Impact on Polarity, Hydrogen Bonding, and pKa

The target compound incorporates an oxyacetic acid (–OCH₂COOH) side chain connected via an ether oxygen to the piperidine 3-position, whereas the closest direct analog, N-Cbz-3-piperidineacetic acid (CAS 86827-10-3), employs a methylene (–CH₂COOH) linkage without the ether oxygen . This single-atom difference (O vs. CH₂) produces a 16 Da increase in molecular weight (293.32 vs. 277.31 g·mol⁻¹) and raises the hydrogen-bond acceptor count from 4 to 5 [1]. The ether oxygen contributes an additional ~9.3 Ų to topological polar surface area (tPSA: 76.1 vs. 66.84 Ų) and, critically, lowers the predicted acid pKa from 4.65 ± 0.10 (direct C–C linked) to approximately 3.4 (ether-linked oxyacetic acid), reflecting the electron-withdrawing inductive effect of the β-oxygen [2]. The LogP difference (1.03 vs. 1.9) indicates that the target compound is markedly more hydrophilic, which has implications for aqueous solubility, permeability, and protein binding in biological assays [1].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

3-Position vs. 4-Position Oxyacetic Acid Regioisomerism: Differential LogP and Spatial Orientation of the Carboxylate Pharmacophore

The target compound places the oxyacetic acid substituent at the 3-position of the piperidine ring, whereas the regioisomeric analog 4-carboxymethoxy-piperidine-1-carboxylic acid benzyl ester (CAS 162504-85-0) positions the identical functional group at the 4-position [1]. Although the molecular formula and weight are identical (C₁₅H₁₉NO₅, 293.32 g·mol⁻¹), the 3-substituted isomer exhibits a markedly lower predicted LogP (1.03 vs. 1.83) compared to the 4-substituted isomer, indicating that the 3-position oxyacetic acid creates a more hydrophilic molecular surface . The computed tPSA is identical (76.07–76.1 Ų), and the predicted pKa values are equivalent (both ~3.42, predicted), confirming that the acid strength is governed by the oxyacetic acid functionality rather than its position [2]. However, the boiling point and density diverge: the 3-substituted isomer has a higher density (1.3 vs. 1.27 g·cm⁻³) . The critical differentiation lies in the spatial trajectory of the carboxylate group: at the 3-position, the oxyacetic acid chain extends axially/equatorially from a chiral center (generating stereoisomerism in the racemate), whereas the 4-position attachment projects the carboxylate along the symmetry plane of the piperidine ring, altering the three-dimensional pharmacophore without introducing a stereogenic center at the point of attachment .

Fragment-Based Drug Discovery Structure-Activity Relationships Regiochemical Selectivity

Cbz vs. Boc N-Protecting Group: Orthogonal Deprotection Chemistry Dictates Synthetic Route Compatibility

The target compound employs a benzyloxycarbonyl (Cbz) N-protecting group, whereas the commercially available analog 3-carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester (CAS 231622-09-6) uses a tert-butyloxycarbonyl (Boc) group . This difference fundamentally dictates the deprotection chemistry: Cbz is cleaved by catalytic hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH), while Boc requires mild acid (TFA, HCl/dioxane) and is stable to hydrogenation conditions [1]. The Cbz-protected compound has a higher molecular weight (293.32 vs. 259.3 g·mol⁻¹), a higher boiling point (493.8 °C vs. 406.7 °C predicted), and a higher density (1.3 vs. 1.17 g·cm⁻³), reflecting the larger benzyl group versus the tert-butyl group [2]. The predicted pKa of the oxyacetic acid moiety remains constant (both ~3.42), as the N-protecting group is distant from the carboxylate [2]. Critically, the Cbz group provides UV chromophore detectability (λₘₐₓ ~254 nm) useful for HPLC monitoring, whereas the Boc group lacks strong UV absorption [1]. The stability profiles differ: Cbz-protected compounds are generally more stable to acidic conditions but require precautions against inadvertent hydrogenolysis, while Boc-protected compounds are more acid-sensitive and require anhydrous storage to prevent premature deprotection [1].

Synthetic Methodology Protecting Group Strategy Orthogonal Deprotection

Racemate vs. Enantiopure Forms: Chiral Resolution Capability Enabling Stereospecific SAR

The target compound CAS 881656-67-3 is the racemic mixture of (R)- and (S)-3-carboxymethoxy-piperidine-1-carboxylic acid benzyl ester. Both enantiomers are commercially available as discrete single-enantiomer products: (S)-enantiomer CAS 1354009-03-2 (Fluorochem F080376; MDL MFCD21092153) and (R)-enantiomer CAS 937057-83-5 (CymitQuimica) . The racemate and enantiomers share identical molecular formula (C₁₅H₁₉NO₅), molecular weight (293.32 g·mol⁻¹), and predicted achiral physicochemical properties (density, boiling point, LogP). However, the enantiomers differ in their InChI Key stereochemical descriptor: the racemate is OWOUQNFQFVZFEP-UHFFFAOYSA-N, the (S)-enantiomer is OWOUQNFQFVZFEP-ZDUSSCGKSA-N, and the (R)-enantiomer is OWOUQNFQFVZFEP-CYBMUJFWSA-N, reflecting the distinct three-dimensional configurations that would interact differently with chiral biological targets . The racemate is priced as a general building block, whereas the enantiopure forms command a premium (approximately 3- to 10-fold higher cost per gram based on typical catalog pricing), reflecting the additional synthetic or resolution steps required for enantiomeric enrichment . No published biological activity data comparing the racemate and individual enantiomers of this specific scaffold were identified in the peer-reviewed literature.

Chiral Synthesis Enantioselective Chemistry Stereochemical SAR

Oxidation State Differentiation: Carboxylic Acid (Target) vs. Primary Alcohol Analog—Synthetic Utility and Reactivity Divergence

The target compound contains a free carboxylic acid (–COOH) at the terminus of the oxyethyl chain, whereas the reduced analog benzyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate (CAS 1353975-21-9) bears a primary alcohol (–CH₂OH) at the equivalent position . This oxidation state difference produces a molecular formula change (C₁₅H₁₉NO₅ vs. C₁₅H₂₁NO₄), a molecular weight difference of 14 Da (293.32 vs. 279.33 g·mol⁻¹), and a profound pKa shift from ~3.4 (carboxylic acid) to 14.37 (alcohol) . The boiling point of the carboxylic acid is substantially higher (493.8 °C vs. 439.4 °C) due to stronger intermolecular hydrogen bonding via the carboxylic acid dimer motif, and the density is greater (1.3 vs. 1.2 g·cm⁻³) . Functionally, the carboxylic acid can serve as a handle for amide coupling, esterification, and Curtius rearrangement, whereas the alcohol permits etherification, silylation, Mitsunobu, and oxidation reactions . Each oxidation state thus enables a distinct set of downstream transformations, making them non-interchangeable in a synthetic sequence without additional redox steps.

Synthetic Intermediates Functional Group Interconversion Oxidation State

Best Research and Industrial Application Scenarios for 3-Carboxymethoxy-piperidine-1-carboxylic Acid Benzyl Ester


Medicinal Chemistry: Fragment-Based and Lead-Optimization Libraries Requiring a 3-Oxyacetic Acid Piperidine Scaffold with Orthogonal Cbz Protection

In fragment-based drug discovery and lead optimization programs, this compound serves as a privileged Cbz-protected piperidine scaffold bearing a carboxylic acid handle at the 3-position via an ether linker. The Cbz group enables late-stage hydrogenolytic deprotection under conditions orthogonal to acid-sensitive protecting groups commonly present in elaborated intermediates (e.g., tert-butyl esters, silyl ethers, acetals) . The oxyacetic acid moiety provides a lower pKa (~3.4) and higher hydrophilicity (LogP 1.03) compared to direct C–C linked acetic acid analogs (pKa ~4.7, LogP 1.9), which can be exploited to tune solubility and reduce logD in lead series where high lipophilicity poses developability risks [1][2]. The carboxylic acid enables direct amide coupling or esterification without additional redox manipulation, accelerating SAR cycles relative to alcohol analogs that require prior oxidation .

Stereochemical SAR Exploration via Enantiomerically Pure Building Blocks

For chiral biological targets such as GPCRs, ion channels, or kinases, the availability of both (R)- and (S)-enantiomers of this scaffold (CAS 937057-83-5 and 1354009-03-2, respectively) enables systematic stereochemical SAR studies . Starting from the racemate (CAS 881656-67-3) for preliminary screening, active hits can be followed up with the individual enantiomers to determine eudysmic ratios and confirm whether the observed activity resides predominantly in one stereoisomer. This workflow is standard practice in enantioselective medicinal chemistry and is enabled by the commercial availability of all three forms from major suppliers [1].

Synthetic Methodology Development: Orthogonal Deprotection Sequences in Multifunctional Piperidine Systems

This compound is a valuable substrate for developing and validating orthogonal deprotection methodologies. The simultaneous presence of a Cbz carbamate (cleavable by hydrogenolysis), a benzyl ester (also hydrogenolysis-labile), and a carboxylic acid (requiring protection during certain transformations) creates a challenging selectivity problem . The Cbz group on the piperidine nitrogen can be selectively removed by catalytic hydrogenation without affecting the benzyl ester under optimized conditions, or alternatively, the benzyl ester can be cleaved by saponification while retaining the Cbz group, providing a testbed for evaluating chemoselective deprotection strategies in complex synthetic sequences [1][2].

Physicochemical Property Modulation in CNS Drug Discovery Programs

The 3-carboxymethoxy-piperidine scaffold offers a moderately polar, hydrogen-bond-capable core (tPSA 76.1 Ų, 5 H-bond acceptors, 1 H-bond donor) with a computed LogP of 1.03 that falls within favorable CNS drug-like space . The oxyacetic acid side chain provides an additional H-bond acceptor (the ether oxygen) and a lower pKa relative to direct C–C linked acetic acid analogs, which can reduce P-glycoprotein efflux susceptibility and improve brain penetration metrics when elaborated into final drug candidates [1]. Researchers designing CNS-penetrant leads with piperidine cores should prioritize the 3-oxyacetic acid variant over 4-substituted regioisomers when a hydrophilic, non-planar pharmacophore element is desired at this vector, based on the observed ΔLogP of −0.8 units favoring the 3-position isomer [2].

Quote Request

Request a Quote for 3-Carboxymethoxy-piperidine-1-carboxylic acid benzyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.